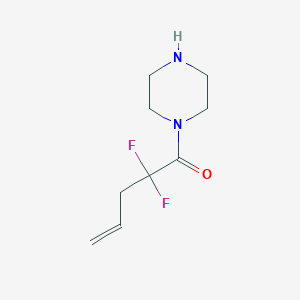
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is a fluorinated organic compound characterized by the presence of both difluoro and piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One typically involves the reaction of a difluoroalkyl halide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroalkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro alcohols.
Substitution: Formation of various substituted piperazinyl derivatives.
科学的研究の応用
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperazinyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-1-(4-methyl-1-piperazinyl)-2-phenoxyethanone
- 2,2-Difluoro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
- 2,2-Difluoro-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Uniqueness
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is unique due to its specific combination of difluoro and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
特性
CAS番号 |
191351-84-5 |
|---|---|
分子式 |
C9H14F2N2O |
分子量 |
204.22 g/mol |
IUPAC名 |
2,2-difluoro-1-piperazin-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H14F2N2O/c1-2-3-9(10,11)8(14)13-6-4-12-5-7-13/h2,12H,1,3-7H2 |
InChIキー |
XYBHPGWSZHRLSI-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C(=O)N1CCNCC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
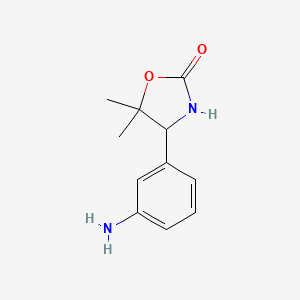
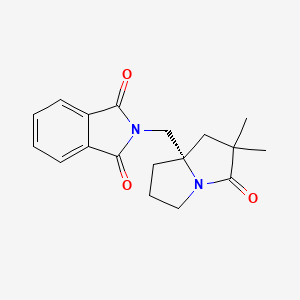

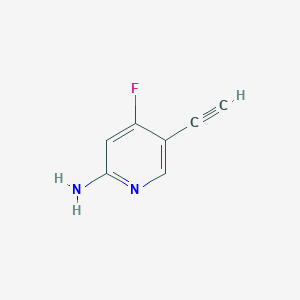
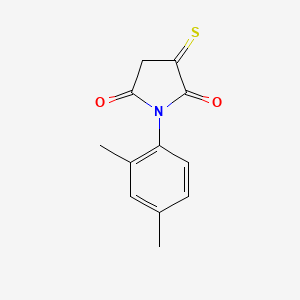
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
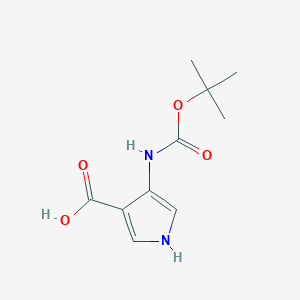
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
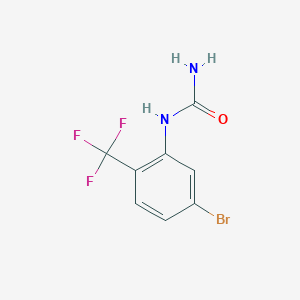
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
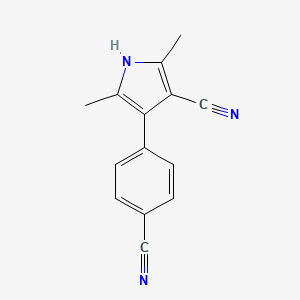
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
